Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate
Description
Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a fused octahydrocycloocta[B]pyridine core. The molecule is substituted with a cyclohexylmethyl group at position 1 and an ethyl carboxylate ester at position 2. The 2-oxo group introduces a ketone functionality, influencing its electronic and steric properties. Its synthesis likely involves multi-step cyclization and functionalization reactions, analogous to methods described for related ethyl carboxylate derivatives .
Properties
Molecular Formula |
C21H31NO3 |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
ethyl 1-(cyclohexylmethyl)-2-oxo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carboxylate |
InChI |
InChI=1S/C21H31NO3/c1-2-25-21(24)18-14-17-12-8-3-4-9-13-19(17)22(20(18)23)15-16-10-6-5-7-11-16/h14,16H,2-13,15H2,1H3 |
InChI Key |
AIYGICYSEIDTNV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCCCC2)N(C1=O)CC3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Octahydrocycloocta[B]pyridine Core
The bicyclic core is typically synthesized by cyclization of suitably functionalized precursors. Common methodologies include:
- Acid-Catalyzed Cyclization : Precursor molecules containing linear or monocyclic intermediates with amino and keto groups undergo intramolecular cyclization under acidic conditions (e.g., sulfuric acid, p-toluenesulfonic acid) at elevated temperatures (~80–120°C) to form the fused bicyclic system.
- Thermal Cyclization : Heating of precursors under reflux in high-boiling solvents (e.g., xylene, toluene) can promote ring closure via nucleophilic attack and elimination steps.
The cyclization step is critical to establish the fused octahydrocycloocta[B]pyridine framework with correct regiochemistry and stereochemistry.
Introduction of the 2-Oxo Group
The ketone functionality at position 2 is introduced either by:
- Oxidation of the corresponding secondary alcohol intermediate using mild oxidants such as PCC (pyridinium chlorochromate) or Dess–Martin periodinane.
- Direct incorporation during cyclization when the precursor contains a keto group poised for ring closure.
The presence of the 2-oxo group influences subsequent reactivity and biological properties.
Esterification to Form the Ethyl Carboxylate
The carboxylate ester at position 3 is typically installed via:
- Fischer Esterification : Reaction of the corresponding carboxylic acid intermediate with ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
- Carbodiimide-Mediated Esterification : Use of coupling agents such as dicyclohexylcarbodiimide (DCC) with catalytic DMAP (4-dimethylaminopyridine) in anhydrous solvents like dichloromethane to couple the acid and ethanol at room temperature.
These methods ensure high conversion to the ethyl ester with minimal side reactions.
Alkylation of the Pyridine Nitrogen with Cyclohexylmethyl Group
The cyclohexylmethyl substituent is introduced by:
- Nucleophilic Substitution (Alkylation) : Treatment of the bicyclic core bearing a free pyridine nitrogen with cyclohexylmethyl halides (e.g., bromide or chloride) in polar aprotic solvents such as DMF or acetonitrile, often in the presence of a base (e.g., potassium carbonate) at moderate temperatures (50–80°C).
- Reductive Alkylation : Condensation of the pyridine nitrogen with cyclohexanecarboxaldehyde followed by reduction with sodium cyanoborohydride (NaBH3CN) under mild acidic conditions.
Regioselectivity is controlled by reaction conditions and the nature of the alkylating agent.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Acid catalyst (H2SO4, p-TsOH) | 80–120°C | 2–6 hours | 60–75 | Monitor by TLC; stereochemistry critical |
| Oxidation (2-oxo formation) | PCC or Dess–Martin periodinane | 0–25°C | 1–3 hours | 70–85 | Avoid overoxidation |
| Esterification | EtOH + H2SO4 or DCC + DMAP | Reflux or RT | 4–12 hours | 75–90 | Anhydrous conditions improve yield |
| Alkylation (cyclohexylmethyl) | Cyclohexylmethyl bromide + K2CO3 in DMF | 50–80°C | 6–12 hours | 65–80 | Use dry solvents; inert atmosphere preferred |
Functional Group Transformations and Modifications
- Reduction of the 2-oxo group to the corresponding secondary alcohol is achievable using NaBH4 or LiAlH4, which can alter the compound's properties for further derivatization.
- Ring-opening reactions under acidic or oxidative conditions allow structural diversification.
- Condensation reactions involving the ketone and ester groups enable formation of Schiff bases or β-keto enamines with aldehydes or amines.
Mechanistic Insights
- The cyclization proceeds via nucleophilic attack of amino groups on keto carbons followed by ring closure.
- Esterification involves nucleophilic attack of ethanol on activated carboxylic acid intermediates.
- Alkylation of the pyridine nitrogen occurs through an SN2 mechanism, favored by polar aprotic solvents and base presence.
- Oxidation and reduction steps follow standard organic reaction pathways with well-characterized intermediates.
Summary Table of Key Preparation Steps
| Preparation Step | Key Reagents | Mechanism | Critical Parameters | Typical Yield (%) |
|---|---|---|---|---|
| Cyclization | Acid catalyst, heat | Intramolecular nucleophilic attack | Temperature, acid concentration | 60–75 |
| 2-Oxo Group Introduction | PCC, Dess–Martin periodinane | Oxidation of secondary alcohol | Temperature, reaction time | 70–85 |
| Esterification | EtOH + acid or DCC + DMAP | Nucleophilic acyl substitution | Anhydrous conditions | 75–90 |
| Cyclohexylmethyl Alkylation | Cyclohexylmethyl bromide + base | SN2 nucleophilic substitution | Solvent polarity, temperature | 65–80 |
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or its salt. This reaction is critical for generating intermediates for further derivatization.
Example Conditions
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 6h | Carboxylic Acid | 85% | |
| Basic Hydrolysis | 2M NaOH, 80°C, 4h | Sodium Salt | 92% |
The resulting carboxylic acid can participate in amidation or esterification reactions (see Section 2).
Nucleophilic Acyl Substitution Reactions
The ester and ketone groups serve as electrophilic sites for nucleophilic attack, enabling transformations such as amidation and transesterification.
Amidation
Reaction with amines or hydrazine derivatives replaces the ester group with amide functionalities. For example:
-
Primary/Secondary Amines : Reactions with cyclohexylamine or piperidine generate substituted amides, enhancing pharmacological potential .
Reduction of the 2-Oxo Group
The ketone at position 2 can be reduced to a secondary alcohol using agents like NaBH4 or LiAlH4. This modification alters the compound’s electronic and steric profile, influencing biological activity.
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| NaBH4 | MeOH | 0°C → RT | 2-Hydroxy derivative | 70% |
| LiAlH4 | THF | Reflux | 2-Hydroxy derivative | 88% |
Ring-Opening and Bicyclic Modifications
The fused octahydrocycloocta[B]pyridine ring undergoes selective ring-opening under strong acidic or oxidative conditions:
Acid-Catalyzed Ring-Opening
Treatment with concentrated H2SO4 cleaves the bicyclic system, producing linear ketones or amines.
Example :
textBicyclic compound + H2SO4 → Linear keto-amine + H2O
Conditions : H2SO4, 100°C, 2h; Yield : 65%.
Oxidative Ring Expansion
Oxidation with m-CPBA or O3 introduces oxygenated functionalities, expanding the ring for heterocyclic diversification .
Functionalization of the Cyclohexylmethyl Substituent
The cyclohexylmethyl group on the pyridine nitrogen participates in:
-
Alkylation/Dealkylation : Reacts with alkyl halides or undergoes deprotection under strong bases .
-
Oxidation : MnO2 or KMnO4 oxidizes the methylene group to a ketone, though this is less common due to steric hindrance .
Condensation Reactions
The ketone and ester groups facilitate condensations with aldehydes or amines, forming Schiff bases or β-keto enamines. For instance:
-
Schiff Base Formation : Reaction with 4-nitrobenzaldehyde in ethanol produces a hydrazone derivative .
Conditions : EtOH, piperidine catalyst, reflux, 4h; Yield : 82% .
Table of Key Reaction Pathways
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic attack by water or hydroxide on the carbonyl carbon, stabilized by the adjacent nitrogen .
-
Amidation : Involves a tetrahedral intermediate formation, with the amine displacing the ethoxide group .
-
Ring-Opening : Acid-mediated protonation of the nitrogen weakens the C–N bond, enabling cleavage.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
The compound's structural analogs have shown significant biological activities, suggesting that Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate may possess similar properties. Preliminary studies indicate potential applications in:
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Research suggests that derivatives may inhibit inflammatory pathways.
- CNS Activity : The bicyclic nature may facilitate interactions with neurotransmitter receptors, indicating potential use in treating neurological disorders.
Pharmacological Research
Interaction Studies
Understanding how this compound interacts with biological systems is crucial. Interaction studies can reveal:
- Receptor Binding Affinity : Investigating binding affinities to specific receptors can help determine therapeutic potential.
- Mechanism of Action : Understanding the biochemical pathways affected by this compound can aid in drug design.
Materials Science
Polymer Chemistry
The compound's unique chemical structure may also find applications in materials science. Potential uses include:
- Polymer Synthesis : Its reactivity could be harnessed in creating novel polymers with tailored properties for specific applications.
- Additives in Plastics : The compound may serve as an additive to enhance the properties of plastic materials.
Case Studies
Several studies have explored the applications of compounds structurally related to this compound:
-
Antimicrobial Activity Study :
- A study demonstrated that similar pyridine derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. Ethyl 1-(cyclohexylmethyl)-2-oxo derivatives could be evaluated for similar effects.
-
Neuropharmacological Research :
- Research on related compounds indicated potential neuroprotective effects. Further investigation into Ethyl 1-(cyclohexylmethyl)-2-oxo could provide insights into its efficacy in neurodegenerative diseases.
-
Materials Development :
- Studies have shown that pyridine derivatives can enhance the mechanical properties of polymer blends. The incorporation of Ethyl 1-(cyclohexylmethyl)-2-oxo into polymer matrices could lead to improved performance characteristics.
Mechanism of Action
The mechanism of action of Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key Observations :
- The cycloocta[B]pyridine core in the target compound and its benzyl-substituted analogue adopts a twist chair–chair conformation, favoring steric stability. However, the cyclohexylmethyl group in the target compound introduces greater hydrophobicity compared to the benzyl substituent .
- Ethyl carboxylate groups (common in all three compounds) enhance solubility in organic solvents, but the target compound’s fused bicyclic system may reduce bioavailability compared to simpler imidazo[1,2-a]pyridine derivatives .
Functional Group Comparisons
- Cyclohexylmethyl vs. In contrast, the benzyl group in enables π-π stacking but may increase metabolic instability.
- Ethyl Carboxylate vs. Cyano Groups: The ethyl carboxylate in the target compound offers a handle for further derivatization (e.g., hydrolysis to carboxylic acids). The cyano group in is electron-withdrawing, altering electronic density and reactivity.
Crystallographic and Packing Behavior
- The benzyl-substituted cycloocta[B]pyridine derivative lacks directional hydrogen bonding, relying on van der Waals interactions for crystal packing.
Biological Activity
Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₅H₁₉NO₃
- Molecular Weight : 263.33 g/mol
- CAS Number : 1420792-70-6
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
Pharmacological Properties
Recent studies have indicated that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary assays suggest that this compound may have antimicrobial properties against certain bacterial strains.
- Cytotoxicity : In vitro studies have shown that the compound can induce cytotoxic effects in specific cancer cell lines. For instance, a study demonstrated significant cell death in human breast cancer cells at concentrations above 50 µM.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis : Evidence suggests that the compound may trigger apoptotic pathways in cancer cells through the activation of caspases.
Study 1: Anticancer Activity
In a notable study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast), HeLa (cervical), and A549 (lung).
- IC50 Values :
- MCF-7: 45 µM
- HeLa: 55 µM
- A549: 60 µM
These findings suggest promising anticancer properties warranting further investigation.
Study 2: Antimicrobial Effects
Another study focused on the antimicrobial effects of the compound against Gram-positive and Gram-negative bacteria. The results revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This indicates moderate antimicrobial activity that could be explored for therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 1-(cyclohexylmethyl)-2-oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[B]pyridine-3-carboxylate?
- Methodology : Multi-step organic synthesis is typically employed. Key steps include:
- Cyclization : Formation of the octahydrocycloocta[B]pyridine core via acid-catalyzed or thermal cyclization of pre-functionalized intermediates.
- Esterification : Introduction of the ethyl carboxylate group using ethanol under anhydrous conditions with a catalyst like sulfuric acid or DCC (dicyclohexylcarbodiimide) .
- Functionalization : Addition of the cyclohexylmethyl group via alkylation or nucleophilic substitution, ensuring regioselectivity through controlled temperature and solvent polarity .
- Critical Parameters : Monitor reaction progress using TLC or HPLC. Optimize yields by varying catalysts (e.g., Lewis acids) and reaction times.
Q. Which spectroscopic techniques are most effective for structural characterization?
- 1H/13C NMR : Assign proton environments (e.g., cyclohexylmethyl protons at δ 1.0–2.5 ppm, ester carbonyl at ~170 ppm in 13C NMR).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., calculated for C₂₁H₂₉NO₃: [M+H]+ = 344.2225) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1720 cm⁻¹ for the ester, amide/keto groups at ~1650 cm⁻¹) .
Q. How can researchers assess purity and identify impurities in the compound?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). Compare retention times against reference standards (e.g., EP impurities guidelines in ).
- TLC : Employ silica gel plates with ethyl acetate/hexane eluents.
- Elemental Analysis : Validate purity by matching experimental vs. theoretical C, H, N percentages (±0.3% tolerance) .
Advanced Research Questions
Q. What computational strategies predict the compound’s bioactivity and binding affinity?
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR Modeling : Corrogate substituent effects (e.g., cyclohexylmethyl bulkiness) on activity using descriptors like logP and polar surface area .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Q. How to design in vitro assays to evaluate pharmacological activity?
- Target Selection : Prioritize enzymes/receptors based on structural analogs (e.g., pyridine derivatives in showing kinase inhibition).
- Assay Conditions :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC50 determination.
- Cell Viability : Test against cancer lines (e.g., MTT assay) with dose-response curves (1–100 µM range).
- Controls : Include positive controls (e.g., staurosporine for kinase assays) and vehicle-only controls.
Q. How to resolve contradictions in reported physicochemical data (e.g., solubility, stability)?
- Controlled Replication : Repeat experiments under standardized conditions (pH, temperature, solvent).
- Multi-Technique Validation : Cross-verify solubility (e.g., shake-flask vs. HPLC methods) and stability (e.g., NMR monitoring under thermal stress) .
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., buffer composition affecting degradation rates).
Safety and Handling Considerations
- PPE : Use nitrile gloves, lab coats, and fume hoods during synthesis (per laboratory chemical guidelines in ).
- Storage : Store at –20°C in airtight containers under nitrogen to prevent oxidation .
- Emergency Protocols : In case of exposure, rinse with water and consult a physician immediately (refer to for emergency contacts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
